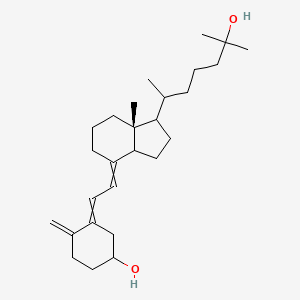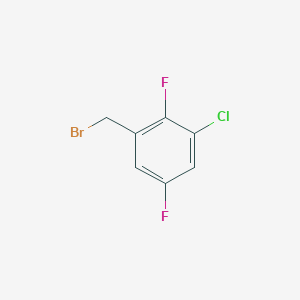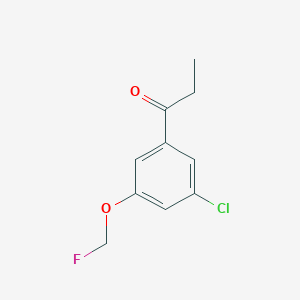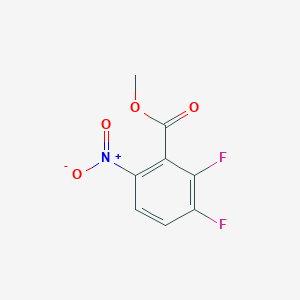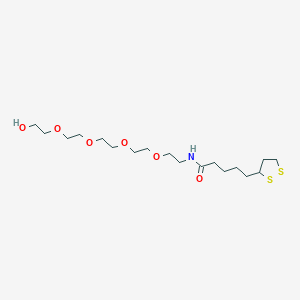
Lipoamido-PEG4-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lipoamido-PEG4-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a lipoamide functional group attached to a PEG chain with a reactive alcohol group. The presence of the lipoamide group provides unique properties, making it a versatile tool for various applications, particularly in drug delivery and surface modification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lipoamido-PEG4-alcohol is synthesized through a series of chemical reactions involving the attachment of a lipoamide group to a PEG chain. The synthetic route typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.
Nucleophilic Substitution: The activated PEG chain undergoes nucleophilic substitution with a lipoamide derivative, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is produced under cGMP (current Good Manufacturing Practice) conditions to ensure quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Lipoamido-PEG4-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The lipoamide group can be reduced to form a dihydrolipoamide derivative.
Substitution: The alcohol group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrolipoamide derivatives.
Substitution: Esters or ethers.
Aplicaciones Científicas De Investigación
Lipoamido-PEG4-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability in aqueous media.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their pharmacokinetic properties.
Medicine: Utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles, for controlled drug release.
Industry: Applied in the surface modification of materials to enhance their biocompatibility and reduce non-specific binding
Mecanismo De Acción
Lipoamido-PEG4-alcohol exerts its effects through the following mechanisms:
Molecular Targets: The lipoamide group can form disulfide bonds with thiol-containing molecules, allowing for covalent attachment to other molecules.
Pathways Involved: The PEG chain increases the solubility and stability of the compound in aqueous environments, facilitating its use in various applications. .
Comparación Con Compuestos Similares
Similar Compounds
Lipoamido-PEG3-alcohol: Contains a shorter PEG chain compared to Lipoamido-PEG4-alcohol.
Lipoamido-PEG4-acid: Contains a terminal carboxylic acid group instead of an alcohol group.
Lipoamido-PEG4-azide: Contains an azide group instead of an alcohol group .
Uniqueness
This compound is unique due to its specific combination of a lipoamide group and a PEG chain with a reactive alcohol group. This combination provides enhanced solubility, stability, and versatility in various applications, making it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C18H35NO6S2 |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
5-(dithiolan-3-yl)-N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H35NO6S2/c20-7-9-23-11-13-25-15-14-24-12-10-22-8-6-19-18(21)4-2-1-3-17-5-16-26-27-17/h17,20H,1-16H2,(H,19,21) |
Clave InChI |
SBWLDAYVUHENHK-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


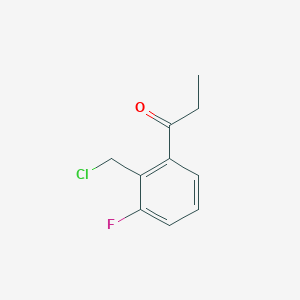


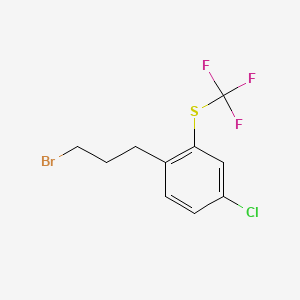

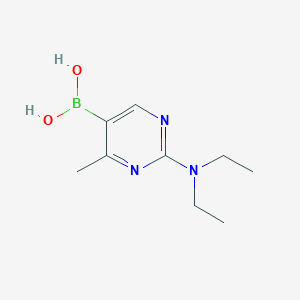
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)

